2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:S524192

  • CAS No.:168425-64-7

  • Molecular Formula:  C16H15N3O2
  • Molecular Weight:  281.31 g/mol
  • Purity:  >98% (or refer to the Certificate of Analysis)
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CAS Number 168425-64-7
Product Name 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one
IUPAC Name 2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one
Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Description Compound 401 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) (IC50 values are 0.28 and 5.3 μM respectively).
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
InChI InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2
InChI Key BVRDQVRQVGRNHG-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Solubility Soluble in DMSO
Synonyms 2-(morpholin-1-yl)pyrimido(2,1-a)isoquinolin-4-one
MP-isoquinolone
Canonical SMILES C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2
Wikipedia 2-(Morpholin-4-yl)pyrimido[2,1-a]isoquinolin-4-one
xlogp3 1.2
Dates Modify
2022-04-08

Compound 401 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) (IC50 values are 0.28 and 5.3 μM respectively).

Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-alpha]isoquinolin-4-one

Lisa M Ballou, Elzbieta S Selinger, Jun Yong Choi, Dale G Drueckhammer, Richard Z Lin
PMID: 17562705   DOI: 10.1074/jbc.M704741200

Abstract

Signaling through the mammalian target of rapamycin (mTOR) is hyperactivated in many human tumors, including hamartomas associated with tuberous sclerosis complex (TSC). Several small molecules such as LY294002 inhibit mTOR kinase activity, but they also inhibit phosphatidylinositol 3-kinase (PI3K) at similar concentrations. Compound 401 is a synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) that also targets mTOR but not PI3K in vitro (Griffin, R. J., Fontana, G., Golding, B. T., Guiard, S., Hardcastle, I. R., Leahy, J. J., Martin, N., Richardson, C., Rigoreau, L., Stockley, M., and Smith, G. C. (2005) J. Med. Chem. 48, 569-585). We used 401 to test the cellular effect of mTOR inhibition without the complicating side effects on PI3K. Treatment of cells with 401 blocked the phosphorylation of sites modified by mTOR-Raptor and mTOR-Rictor complexes (ribosomal protein S6 kinase 1 Thr(389) and Akt Ser(473), respectively). By contrast, there was no direct inhibition of Akt Thr(308) phosphorylation, which is dependent on PI3K. Similar effects were also observed in cells that lack DNA-PK. The proliferation of TSC1-/- fibroblasts was inhibited in the presence of 401, but TSC1+/+ cells were resistant. In contrast to rapamycin, long-term treatment of TSC1-/- cells with 401 did not up-regulate phospho-Akt Ser(473). Because increased Akt activity promotes survival, this may explain why the level of apoptosis was increased in the presence of 401 but not rapamycin. These results suggest that mTOR kinase inhibitors might be more effective than rapamycins in controlling the growth of TSC hamartomas and other tumors that depend on elevated mTOR activity.


  


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